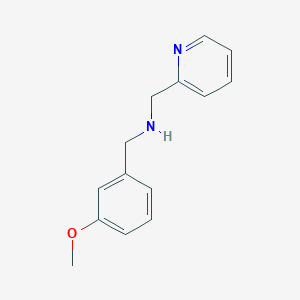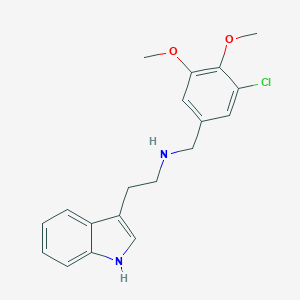![molecular formula C20H19NO3 B499315 4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid CAS No. 875005-65-5](/img/structure/B499315.png)
4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N). The reaction mixture is stirred overnight at 100°C . After completion, the reaction is quenched with brine, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Applications De Recherche Scientifique
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoic acid: This compound has a similar structure but features a pteridine ring instead of a naphthalene ring.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound contains a triazole ring and is used in different chemical applications.
Uniqueness
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzoic acid moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
875005-65-5 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4g/mol |
Nom IUPAC |
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c1-24-19-11-10-15-4-2-3-5-17(15)18(19)13-21-12-14-6-8-16(9-7-14)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23) |
Clé InChI |
GPSSPKHSWMRLNL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499232.png)
![N-methyl-N'-[4-(prop-2-en-1-yloxy)benzyl]propane-1,3-diamine](/img/structure/B499234.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1-phenylethanol](/img/structure/B499239.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499243.png)
![N-[4-(allyloxy)benzyl]-N-cyclopropylamine](/img/structure/B499244.png)
![4-(2-{[4-(Diethylamino)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B499247.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B499249.png)
![2-{[2-({[2-(Benzyloxy)-1-naphthyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499253.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499254.png)

![1-(1-ethylpyrrolidin-2-yl)-N-{2-[(4-fluorobenzyl)oxy]benzyl}methanamine](/img/structure/B499256.png)
